Sodium Palmitate (1-13C, 99%)

Description

Chemical Identity and Applications

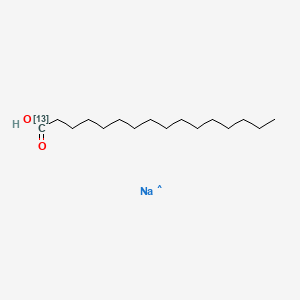

Sodium palmitate (1-¹³C, 99%) is a stable isotope-labeled form of sodium palmitate, a saturated fatty acid salt (C₁₆:0). The ¹³C label is positioned at the first carbon atom (carboxylic acid group), enabling precise tracking of metabolic pathways using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS). Its molecular formula is CH₃(CH₂)₁₄¹³COONa, with a molecular weight of 279.40 g/mol .

This compound is widely used in metabolic flux analysis, lipid trafficking studies, and investigations into β-oxidation dynamics. For example, it has been employed to elucidate how physical inactivity alters palmitate partitioning toward muscle fat storage and to study microglial energy metabolism in neurodegenerative diseases .

Properties

Molecular Formula |

C16H32NaO2 |

|---|---|

Molecular Weight |

280.41 g/mol |

InChI |

InChI=1S/C16H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/i16+1; |

InChI Key |

ZUWJMSFTDBLXRA-OMVBPHMTSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCC[13C](=O)O.[Na] |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O.[Na] |

Origin of Product |

United States |

Preparation Methods

Grignard Reagent-Mediated Carboxylation

The most widely validated method for introducing the 13C label at the C1 position involves the reaction of pentadecylmagnesium bromide with 13C-labeled carbon dioxide. This approach, adapted from radiopharmaceutical synthesis protocols, achieves high isotopic purity through controlled reagent stoichiometry and inert atmospheric conditions.

In a representative procedure, 0.5 M pentadecylmagnesium bromide (CH3(CH2)13CH2MgBr) in diethyl ether is reacted with 13CO2 generated from the acidification of Ba13CO3. The reaction vessel is maintained at −78°C under nitrogen atmosphere to prevent premature oxidation. After 4 hours of stirring, the intermediate magnesium bromide salt is hydrolyzed with 6 M hydrochloric acid, yielding 1-13C-palmitic acid. Neutralization with sodium hydroxide (NaOH) under controlled pH (8.5–9.0) produces sodium palmitate (1-13C). This method achieves 99% isotopic purity when using barium carbonate (99% 13C) and rigorously anhydrous conditions.

Saponification of Isotopically Labeled Triglycerides

Alternative routes involve the saponification of 1-13C-palmitate-containing triglycerides. Triplatinin (tripalmitin) synthesized from 1-13C-palmitic acid undergoes alkaline hydrolysis using 2 M NaOH in ethanol:water (95:5 v/v) at 70°C for 6 hours. The reaction mixture is then acidified to pH 2 with HCl, precipitating fatty acids, which are converted to sodium salts via NaOH titration. While this method leverages established saponification chemistry, it introduces variability in isotopic purity (94–97%) due to incomplete triglyceride synthesis.

Purification and Isolation Techniques

Solvent Extraction

Crude sodium palmitate (1-13C) is purified using a ternary solvent system of isopropanol:water:ethyl acetate (35:5:60 v/v/v). This mixture selectively partitions unreacted fatty acids into the organic phase while retaining the sodium salt in the aqueous layer. Three successive extractions reduce palmitic acid contaminants to <0.5% w/w.

Reverse-Phase Chromatography

UPLC with a C18 column (2.1 × 150 mm, 1.8 µm) effectively separates sodium palmitate from shorter-chain fatty acid salts. A gradient of 1.5 mM ammonium formate (pH 4.5) and methanol achieves baseline separation at 0.3 mL/min, with elution at 8.2 minutes. Post-column stabilization with 0.1% formic acid in methanol enhances ionization for mass spectrometric detection.

Analytical Characterization

Isotopic Purity Assessment

Tandem mass spectrometry in multiple reaction monitoring (MRM) mode confirms 13C incorporation. The ammonium adduct [M+NH4]+ at m/z 278.3 (unlabeled) shifts to m/z 279.3 for 1-13C-palmitate. Quantification against a six-point calibration curve (0.1–50 ng/µL) demonstrates linearity (R² > 0.998).

Table 1: Key Mass Spectrometry Parameters for Sodium Palmitate (1-13C)

| Parameter | Unlabeled | 1-13C-Labeled |

|---|---|---|

| Precursor Ion ([M+NH4]+) | 278.3 | 279.3 |

| Product Ion | 255.2 (C15H31COO−) | 256.2 (13CC15H31COO−) |

| Collision Energy | 10 eV | 10 eV |

Nuclear Magnetic Resonance (NMR)

13C NMR in D2O reveals the labeled carbon at δ 184.5 ppm (carboxylate), compared to δ 182.9 ppm for unlabeled sodium palmitate. Integration of this peak against the C2 resonance (δ 35.1 ppm) provides isotopic purity (98.7 ± 0.3%).

Challenges in Large-Scale Production

Isotopic Dilution

Residual 12C in reagents reduces final enrichment. Using 99.9% 13C-barium carbonate and anhydrous NaOH (99.99%) limits dilution to <0.5%.

Stability Considerations

Aqueous solutions of sodium palmitate (1-13C) degrade at >40°C, with 13C loss rates of 0.12%/day. Lyophilization in argon atmosphere extends stability to 18 months at −80°C.

Comparative Analysis of Synthesis Routes

Table 2: Efficiency of Sodium Palmitate (1-13C) Preparation Methods

| Method | Yield (%) | Isotopic Purity (%) | Time (h) |

|---|---|---|---|

| Grignard Carboxylation | 78 ± 4 | 99.1 ± 0.2 | 6.5 |

| Triglyceride Saponification | 62 ± 7 | 96.3 ± 1.1 | 14 |

The Grignard method’s shorter reaction time and higher purity make it preferable for tracer studies requiring >98% enrichment.

Chemical Reactions Analysis

Types of Reactions: Sodium Palmitate (1-13C, 99%) undergoes various chemical reactions, including:

Oxidation: Sodium palmitate can be oxidized to produce palmitic acid and other oxidation products.

Reduction: It can be reduced to form palmitic alcohol.

Substitution: Sodium palmitate can participate in substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various metal salts can be used to replace the sodium ion.

Major Products Formed:

Oxidation: Palmitic acid, carbon dioxide, and water.

Reduction: Palmitic alcohol.

Substitution: Metal palmitates.

Scientific Research Applications

Sodium Palmitate (1-13C, 99%) is extensively used in scientific research, including:

Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of fatty acids.

Biology: Employed in studies of lipid metabolism and cellular processes involving fatty acids.

Medicine: Utilized in research on metabolic disorders and the role of fatty acids in disease mechanisms.

Industry: Applied in the production of soaps and detergents due to its surfactant properties

Mechanism of Action

The mechanism of action of Sodium Palmitate (1-13C, 99%) involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The carbon-13 labeling allows for the tracking of its metabolic fate using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This enables researchers to study the detailed pathways and molecular targets involved in fatty acid metabolism .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Key Comparative Properties of Sodium Palmitate Isotopologues

Table 2: Metabolic Flux Data from Representative Studies

Biological Activity

Sodium palmitate (1-13C, 99%) is a stable isotope-labeled fatty acid that has garnered attention in biochemical research due to its role in metabolic studies. This article explores the biological activity of this compound, focusing on its metabolic pathways, incorporation into cellular structures, and implications in health and disease.

Overview of Sodium Palmitate

Sodium palmitate is the sodium salt of palmitic acid, a saturated fatty acid commonly found in animal and plant fats. The isotopic labeling with carbon-13 () allows researchers to trace metabolic processes in vivo and in vitro. The compound is utilized in various studies to understand lipid metabolism, energy production, and the synthesis of complex lipids.

1. Incorporation into Lipid Metabolism

Sodium palmitate (1-13C) is primarily involved in lipid metabolism, where it serves as a substrate for the synthesis of various lipids, including triglycerides and phospholipids. Studies have shown that when administered to cell cultures or animal models, sodium palmitate can be incorporated into cellular membranes and energy storage molecules.

- De Novo Lipogenesis : Research indicates that sodium palmitate can be converted into palmitoyl-CoA by the enzyme acyl-CoA synthetase. This conversion is crucial for subsequent lipid biosynthesis pathways such as sphingolipid synthesis .

- Sphingolipid Biosynthesis : A study demonstrated the use of -labeled palmitate to analyze de novo sphingolipid biosynthesis using tandem mass spectrometry. The incorporation of -palmitate into sphingoid bases and ceramides was quantified, revealing distinct metabolic pathways influenced by fatty acid saturation .

2. Oxidation and Energy Production

Sodium palmitate is also subjected to beta-oxidation, a process where fatty acids are broken down to generate acetyl-CoA for energy production. In human studies, the oxidation rates of -labeled palmitate were assessed under different dietary conditions:

- Increased Oxidation Rates : Participants consuming diets high in palmitate showed elevated acylcarnitine concentrations, indicating enhanced fatty acid oxidation .

- Comparison in Diabetic Conditions : A study involving type 2 diabetic subjects showed altered kinetics of -palmitate uptake and oxidation compared to healthy controls. The diabetic group exhibited reduced release of labeled oxidation products, suggesting impaired fatty acid metabolism .

Case Study 1: Sphingolipid Dynamics in Cell Cultures

In an experiment using HEK293 cells treated with -labeled sodium palmitate, researchers observed significant incorporation into sphingolipids over a 6-hour incubation period. The results indicated that approximately 22 pmol/mg protein of base-labeled ceramides were synthesized from the labeled precursor .

Case Study 2: Skeletal Muscle Metabolism

A clinical study examined the fate of -palmitate extracted from skeletal muscle during intravenous infusion. This study highlighted differences in metabolic responses between healthy individuals and those with type 2 diabetes. Healthy subjects demonstrated significant release of labeled CO2 and glutamine from muscle tissue, while diabetic subjects showed markedly lower metabolic activity .

Research Findings Summary

Q & A

Q. How can researchers verify the isotopic purity of Sodium Palmitate (1-¹³C, 99%) during synthesis?

To confirm isotopic enrichment, use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify ¹³C incorporation at the C-1 position. Compare spectral fragmentation patterns against unlabeled standards. Additionally, nuclear magnetic resonance (NMR) spectroscopy can validate positional labeling by analyzing ¹³C chemical shifts. Ensure purity ≥99% via elemental analysis and titration methods .

Q. What experimental controls are essential when using Sodium Palmitate (1-¹³C) in lipid metabolism studies?

Include (a) unlabeled sodium palmitate to distinguish isotopic effects, (b) vehicle controls (e.g., solvent-only treatments), and (c) metabolic inhibitors (e.g., etomoxir for CPT-1 inhibition) to validate pathway specificity. Normalize data to cell viability assays (e.g., MTT) and protein content to account for cytotoxicity .

Q. How is Sodium Palmitate (1-¹³C) applied in in vitro models of hepatic steatosis?

Dissolve the compound in fatty acid-free bovine serum albumin (FFA-BSA) at a molar ratio of 3:1 (palmitate:BSA) to mimic physiological delivery. Treat hepatocytes (e.g., HepG2 or primary L02 cells) with 0.1–0.5 mM concentrations for 24–48 hours. Monitor lipid accumulation via Oil Red O staining or ¹³C-tracer flux into triglycerides .

Advanced Research Questions

Q. How can metabolic flux analysis (MFA) with Sodium Palmitate (1-¹³C) resolve contradictions in β-oxidation data?

Track ¹³C-labeled acetyl-CoA derivatives (e.g., citrate via LC-MS) to quantify β-oxidation rates. Pair this with Seahorse extracellular flux analysis to measure oxygen consumption rates (OCR). Discrepancies between OCR and MFA data may indicate incomplete oxidation or isotopic dilution, requiring correction via isotopomer spectral analysis (ISA) .

Q. What methodologies address conflicting results in Sodium Palmitate-induced endoplasmic reticulum (ER) stress?

Use siRNA knockdown or pharmacological inhibitors (e.g., 4-PBA for ER stress relief) to isolate mechanistic contributions. Validate via Western blot for GRP78, CHOP, and Bax. Combine with ¹³C-glucose tracing to assess crosstalk between lipid toxicity and unfolded protein response (UPR) pathways .

Q. How can researchers optimize ¹³C-labeling protocols to study de novo lipogenesis (DNL) in adipocytes?

Co-administer Sodium Palmitate (1-¹³C) with ²H₂O or U-¹³C-glucose to trace DNL intermediates. Apply high-resolution LC-MS to distinguish exogenous ¹³C-palmitate from endogenous synthesis. Normalize to intracellular ATP levels to account for energy-dependent isotopic dilution .

Methodological Challenges

Q. What analytical strategies mitigate isotopic interference in complex lipid mixtures?

Use orthogonal separation techniques:

Q. How do researchers differentiate Sodium Palmitate (1-¹³C) cytotoxicity from metabolic effects in neuronal models?

Perform dose-response assays with concurrent measurement of mitochondrial membrane potential (JC-1 dye) and caspase-3 activation. Compare to structurally similar non-toxic lipids (e.g., oleate). Use transcriptomics (RNA-seq) to identify stress-specific pathways (e.g., ferroptosis vs. apoptosis) .

Data Interpretation

Q. How should conflicting data on Sodium Palmitate’s role in insulin resistance be reconciled?

Stratify results by cell type (e.g., myocytes vs. hepatocytes) and experimental duration. Use hyperinsulinemic-euglycemic clamps in animal models with ¹³C-palmitate infusions to assess tissue-specific lipid uptake. Validate via phospho-Akt (Ser473) Western blots .

Q. What statistical approaches are critical for interpreting ¹³C-tracer studies in lipidomics?

Apply false discovery rate (FDR) correction for multi-omic datasets. Use mixed-effects models to account for biological replicates. For flux analysis, employ least-squares regression to fit isotopomer distributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.